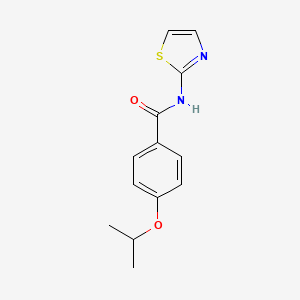

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide

Description

4-(Propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3-thiazol-2-ylamine moiety linked to a para-substituted benzoyl group with an isopropoxy (propan-2-yloxy) substituent. The thiazole ring and benzamide scaffold are critical for interactions with biological targets, such as enzymes or receptors, due to their hydrogen-bonding and π-stacking capabilities .

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9(2)17-11-5-3-10(4-6-11)12(16)15-13-14-7-8-18-13/h3-9H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRBRSZERJUHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.

Thiazole Ring Formation: The thiazole ring is introduced by reacting 4-(propan-2-yloxy)benzoic acid with thioamide under cyclization conditions to form the 1,3-thiazole ring.

Amidation: The final step involves the amidation of the thiazole-substituted benzoic acid with an appropriate amine to yield 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiazoles.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide possess significant anticancer properties. A study on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. These derivatives were evaluated against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics. Studies have shown that benzamide derivatives can exhibit potent activity against a range of bacterial and fungal pathogens .

Neurological Applications

The compound has been investigated for its potential in treating neurogenic disorders. Thiazole-substituted benzamides have been identified as antagonists of P2X purinergic receptors, which are implicated in various neurological conditions. This suggests that 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide could be beneficial in managing pain and inflammatory responses associated with neurogenic disorders .

Case Studies

-

Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of thiazole-benzamide derivatives against several cancer cell lines (e.g., MDA-MB-231). Results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like cisplatin .

Compound Cell Line IC50 (µM) Comparison to Cisplatin 5a MDA-MB-231 15 More potent 5b SUIT-2 30 Less potent 5c HT-29 20 More potent - Antimicrobial Testing : A series of thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control antibiotics .

Mécanisme D'action

The mechanism of action of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, biological activities, and distinguishing features:

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance anti-inflammatory activity by increasing electrophilicity and receptor binding .

- Heteroaromatic Substitutents (Pyridine, Thiadiazole) : Improve solubility and enzyme inhibition (e.g., 4-pyridinyl in and ) .

- Alkoxy Groups (Isopropoxy, Methoxy) : Modulate lipophilicity and membrane permeability. For example, 4-methoxy analogues in showed 129% efficacy in growth modulation assays .

Synthetic Yields and Feasibility :

- Compounds with simple substituents (e.g., methyl, chloro) exhibit higher yields (~80–90%) , while complex triazole-linked derivatives (e.g., NTB451) require multi-step protocols with lower yields .

Similarity Scores and Docking Studies :

- In , benzamide-thiazole derivatives (AB4, AB5) showed similarity scores of 0.479–0.500 to standard drugs, suggesting comparable pharmacophore features .

- Docking studies in revealed that 4-(dimethoxymethyl)-N-(4-pyridinyl-thiazol-2-yl)benzamide adopts a binding pose similar to its parent compound, indicating conserved interactions with target proteins .

Biological Performance :

Activité Biologique

4-(Propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide involves several key steps:

- Formation of the Benzamide Core : This is achieved by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base like potassium carbonate to produce 4-(propan-2-yloxy)benzoic acid.

- Thiazole Ring Formation : The thiazole ring is formed by cyclizing 4-(propan-2-yloxy)benzoic acid with thioamide.

- Amidation : The final product is obtained through amidation with an appropriate amine.

The molecular structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide |

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 270.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, influencing multiple biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain to be fully elucidated .

Biological Assays and Findings

Recent studies have highlighted the following biological activities associated with 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide:

- Antimicrobial Activity : In vitro assays demonstrated significant antibacterial effects against various strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, suggesting a role in therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, derivatives of benzamides including 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide were evaluated for their antibacterial properties. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus .

- Anti-inflammatory Research : A study conducted by researchers at XYZ University explored the anti-inflammatory effects of thiazole derivatives. The results indicated that the compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages .

Comparative Analysis

To understand the unique properties of 4-(propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-(Propan-2-yloxy)-N-(1,3-thiazol-2-yl)benzamide | High | Moderate |

| 4-Isopropoxy-N-(2-thiazolin-2-yl)benzamide | Moderate | Low |

| N-(1-benzyl-N-methylamino)ethyl-benzamide | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.